molecular formula C17H12BrFN2OS B3532388 3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B3532388
M. Wt: 391.3 g/mol
InChI Key: BVSBQPAETFCODF-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C16H10BrFN2OS It is characterized by the presence of a bromine atom, a fluorophenyl group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thiazole derivative and a suitable benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the benzamide moiety.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield an azide derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.

Scientific Research Applications

3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • N-(4-bromophenyl)-3-fluorobenzamide

Uniqueness

3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2OS/c1-10-15(11-5-7-14(19)8-6-11)20-17(23-10)21-16(22)12-3-2-4-13(18)9-12/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSBQPAETFCODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

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